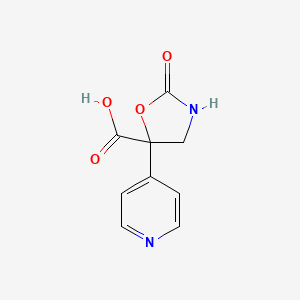

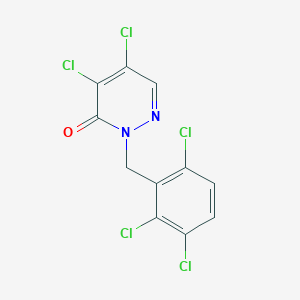

4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one, also known as 4,5-DCP, is a heterocyclic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various organic compounds and is used in the development of pharmaceuticals and agrochemicals. 4,5-DCP is also used as a reagent in the synthesis of organic molecules and is a key component in the synthesis of many drugs and agrochemicals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Scaffold for Synthesis

Pyridazinones, including structures similar to the specified compound, serve as versatile scaffolds for synthesizing a wide range of polysubstituted and ring-fused systems. These compounds are used in sequential nucleophilic aromatic substitution processes, enabling the creation of polyfunctional systems that may find applications in drug discovery and material sciences. For example, 4,5,6-trifluoropyridazin-3(2H)-one has been used to synthesize various disubstituted and ring-fused derivatives through reactions with nitrogen nucleophiles, leading to a mixture of aminated products (Pattison et al., 2009).

Herbicide Action Mechanism

Substituted pyridazinone compounds have been explored for their herbicidal activities. They inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Some derivatives also demonstrate additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development, making them potent herbicides with multiple modes of action (Hilton et al., 1969).

Antimicrobial and Antioxidant Activities

Novel pyridazinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds are investigated for their potential as therapeutic agents due to their ability to inhibit bacterial and fungal growth, as well as their capacity to scavenge free radicals, indicating their potential use in medical and pharmaceutical applications (Saini, Das, & Mehta, 2022).

Synthesis of Heterocyclic Compounds

Pyridazinone frameworks are foundational in synthesizing a broad spectrum of heterocyclic compounds, showcasing their utility in developing novel molecules with potential applications in various fields, including pharmacology and material science. These synthetic pathways often involve nucleophilic substitution reactions and have been employed to create compounds with significant bioactivity, such as anticancer and antimicrobial agents (Mehvish & Kumar, 2022).

Propiedades

IUPAC Name |

4,5-dichloro-2-[(2,3,6-trichlorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl5N2O/c12-6-1-2-7(13)9(15)5(6)4-18-11(19)10(16)8(14)3-17-18/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCBNLYRBWYSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl5N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-[(2-methoxy-5-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2804024.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)

![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)

![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)

![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)

![2-bromo-N-{[6-(cyclopentyloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2804041.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2804043.png)